molecular formula C28H28N6O B2908557 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 921473-30-5

2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No.: B2908557
CAS No.: 921473-30-5
M. Wt: 464.573
InChI Key: HOTNISMJXOZISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure comprises:

  • A pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1.
  • A (3,5-dimethylphenyl)amino group at position 2.
  • A benzylamino-ethanol moiety at position 4.

This substitution pattern is critical for modulating biological activity, solubility, and binding affinity. The ethanol group enhances hydrophilicity, while the benzyl and dimethylphenyl groups contribute to lipophilicity and steric bulk, respectively.

Properties

IUPAC Name

2-[benzyl-[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O/c1-20-15-21(2)17-23(16-20)30-26-25-18-29-34(24-11-7-4-8-12-24)27(25)32-28(31-26)33(13-14-35)19-22-9-5-3-6-10-22/h3-12,15-18,35H,13-14,19H2,1-2H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTNISMJXOZISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N(CCO)CC4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step organic reactionsThe final step often includes the attachment of the ethanol moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as ultrasonic-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of ultrasonic waves to accelerate chemical reactions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.

    Medicine: Research focuses on its anticancer properties, exploring its ability to inhibit tumor growth and proliferation.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves the inhibition of specific protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can effectively disrupt cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Structural Analogs from Literature

Compound A : 2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-1-piperazinyl)ethanol (CAS: 955305-24-5)
  • Molecular Formula : C₂₅H₂₉N₇O
  • Key Differences: Replaces the benzylamino group in the target compound with a piperazinyl-ethanol moiety. Piperazine introduces a basic nitrogen, enhancing solubility in acidic media compared to the benzyl group .
  • Properties :
    • Molecular Weight: 443.555 g/mol
    • LogP (estimated): 3.2 (lower than the target due to piperazine’s polarity).
Compound B : 3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol
  • Molecular Formula: Not explicitly provided (synthesis scale: 1 mmol) .
  • Key Differences: Ethylthio group at position 6 instead of benzylamino-ethanol. 2-Phenylpropyl substituent at position 1 instead of phenyl.
  • Synthesis: Refluxed with 3-aminophenol in ethanol, suggesting a nucleophilic aromatic substitution mechanism .
Compound C : 6-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Molecular Formula : C₁₈H₁₈FN₅O
  • Key Differences: tert-Butyl group at position 6 and 4-fluorophenyl at position 1.

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidinone
Position 1 Substituent Phenyl Phenyl 2-Phenylpropyl 4-Fluorophenyl
Position 4 Substituent 3,5-Dimethylphenylamino 3,5-Dimethylphenylamino Phenol N/A (4-one group)
Position 6 Substituent Benzylamino-ethanol Piperazinyl-ethanol Ethylthio tert-Butyl
Molecular Weight (g/mol) ~470 (estimated) 443.555 ~400 (estimated) 339.37
Solubility Moderate (ethanol enhances polarity) High (piperazine basicity) Low (ethylthio hydrophobic) Very low (tert-butyl bulk)
Synthetic Route Likely SNAr or coupling reaction Piperazine coupling Aminophenol reflux Pivalate condensation

Key Findings

Position 6 Modifications: The benzylamino-ethanol group in the target compound balances lipophilicity and polarity, offering intermediate solubility compared to Compound A (high) and Compound B/C (low) . Piperazine in Compound A improves bioavailability but may reduce blood-brain barrier penetration due to increased polarity .

Biological Implications: The 3,5-dimethylphenylamino group (shared by Target and Compound A) is associated with kinase inhibition, as dimethyl groups enhance steric complementarity in ATP-binding pockets. Ethylthio (Compound B) and tert-butyl (Compound C) groups prioritize metabolic stability over solubility, making them less suited for oral administration .

Synthetic Accessibility :

  • Compound C’s pivalate condensation route is scalable but requires harsh conditions, whereas the target compound’s synthesis likely involves milder coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.